5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring The adamantyl group, derived from adamantane, is a bulky and rigid structure that imparts unique properties to the compound
Mechanism of Action
Target of Action
Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They are also associated with central nervous, antimicrobial, and anti-inflammatory activities .
Mode of Action
It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It’s known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Pharmacokinetics
A study on a similar compound, 2,4-diamino-5-adamantyl-6-methyl pyrimidine ethane sulfonate (damp-es), indicated a β-phase plasma half-life of 124–24 h and a large and variable volume of distribution .
Result of Action
Several 5-substituted-4-arylideneamino-3-mercapto-1,2,4-triazoles and their piperazinomethyl derivatives were reported to exhibit significant antimicrobial activity .
Action Environment
It’s known that the functional group derived from adamantane, adamantyl, is used to improve the thermal and mechanical properties of polymers , suggesting that the compound might exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is known to undergo hydroxylation as a major metabolic pathway This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in hydroxylation reactions
Cellular Effects
Other adamantyl compounds have been shown to have antiviral effects against influenza virus , suggesting that this compound may also influence cell function and cellular processes
Molecular Mechanism
It is known that adamantyl compounds can interact with various biomolecules . For instance, they can bind to the HLA-DR molecules, leading to changes in the conformation of these molecules
Temporal Effects in Laboratory Settings
It is known that adamantyl compounds are quickly metabolized, with hydroxylation of the adamantyl ring being a major metabolic pathway
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to the hydroxylation of the adamantyl group It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of adamantane derivatives with appropriate reagents to form the oxadiazole ring. One common method starts with the preparation of adamantane-1-carboxylic acid, which is then converted to its corresponding hydrazide. This hydrazide is reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Adamantyl)-2-substituted thio-1,3,4-oxadiazoles
- 5-(1-Adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones
Uniqueness
5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the adamantyl group, which imparts rigidity and bulkiness, enhancing its stability and bioavailability. This makes it distinct from other oxadiazole derivatives that lack the adamantyl moiety .
Properties
IUPAC Name |
5-(1-adamantyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c16-11-14-13-10(15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSPGHQEPSBOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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